Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate, with the chemical formula C₁₇H₁₈BrNO₂ and CAS number 887254-70-8, is a carbamate derivative characterized by a benzyl group and a 3-bromophenyl substituent on a propan-2-yl chain. Its molecular weight is approximately 348.23 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, primarily due to the presence of the bromine atom, which can enhance biological activity and facilitate further chemical modifications .
These reactions highlight the compound's versatility in synthetic organic chemistry .
Several methods exist for synthesizing Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate:
python3-Bromophenylpropan-2-amine + Benzyl Chloroformate → Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate
These methods allow for efficient synthesis while providing avenues for further functionalization .
Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate has potential applications in:
Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Notable Properties |
---|---|---|
Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate | Similar structure but with a para-bromine | Potentially different biological activity |
Ethyl N-[2-(3-bromophenyl)propan-2-yl]carbamate | Ethoxy group instead of benzyl | Different reactivity due to ethoxy group |
Benzyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate | Chlorine instead of bromine | May exhibit different pharmacological effects |
The unique feature of Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate lies in its specific bromination pattern and the presence of the benzene ring, which may influence its reactivity and biological properties compared to similar compounds .